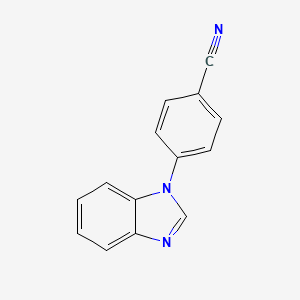![molecular formula C22H25N3OS B2562120 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380183-60-6](/img/structure/B2562120.png)
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one, also known as PDE10A inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of neurological disorders.
作用機序
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor works by inhibiting the activity of phosphodiesterase 10A, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the activity of this enzyme, 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor increases the levels of cAMP and cGMP in the brain, which can lead to improved motor function and cognitive performance.
Biochemical and Physiological Effects:
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP in the brain, which can lead to improved motor function and cognitive performance. It has also been found to increase the levels of dopamine and glutamate in the brain, which can improve mood and cognitive function.
実験室実験の利点と制限
One of the advantages of 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor is that it has been found to be well-tolerated in animal models, with few side effects. However, one of the limitations of 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for research on 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor. One direction is to test its safety and efficacy in clinical trials in humans. Another direction is to study its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, researchers could investigate the potential for developing more potent and selective 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitors.
合成法
The synthesis of 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor involves a series of chemical reactions, starting from the reaction of 4-methylthiobenzaldehyde with piperidine to form 1-(4-methylthiobenzyl)piperidine. The next step involves the reaction of 1-(4-methylthiobenzyl)piperidine with 2-chloroquinazolin-4-one to form 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor.
科学的研究の応用
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor has been studied extensively for its potential application in the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. It has been found to improve motor function and cognitive performance in animal models of these disorders.
特性
IUPAC Name |
3-[[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-27-19-8-6-17(7-9-19)14-24-12-10-18(11-13-24)15-25-16-23-21-5-3-2-4-20(21)22(25)26/h2-9,16,18H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHNTYQSOPACHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

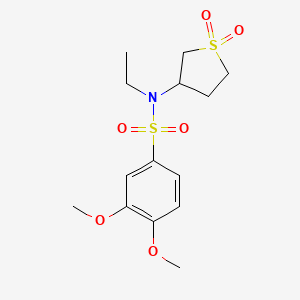

![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)
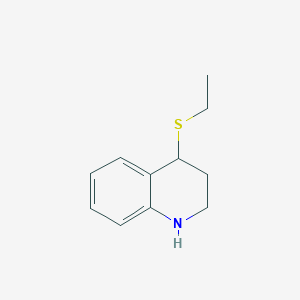

![2-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2562048.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2562049.png)
![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)
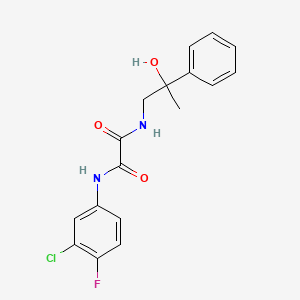
![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)
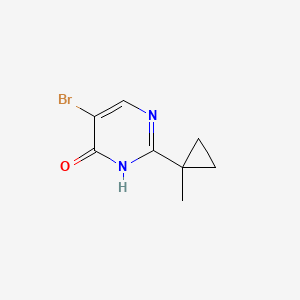
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)
